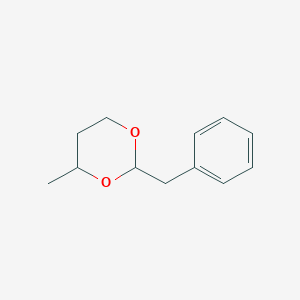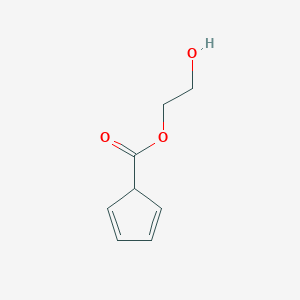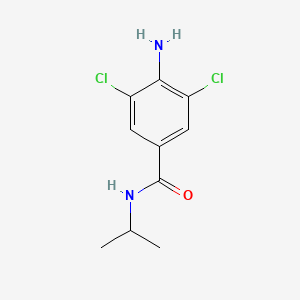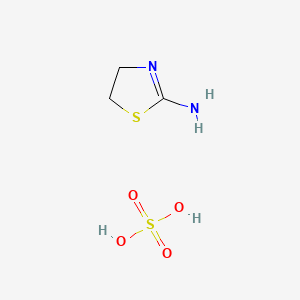
4,5-Dihydrothiazol-2-amine sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydrothiazol-2-amine sulphate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrothiazol-2-amine sulphate typically involves the reaction of 3-aminopropylamine with carbon disulfide and an appropriate halogenating agent. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazole ring. The final product is obtained by treating the thiazole derivative with sulfuric acid to form the sulphate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydrothiazol-2-amine sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon or nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Dihydrothiazol-2-amine sulphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,5-Dihydrothiazol-2-amine sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
4,5-Dihydrothiazol-2-amine sulphate can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the sulphate group, which can influence its solubility and reactivity compared to other thiazole derivatives .
List of Similar Compounds
- Sulfathiazole
- Ritonavir
- Abafungin
- Tiazofurin (anticancer)
- Meloxicam (anti-inflammatory)
Propriétés
Numéro CAS |
85959-63-3 |
|---|---|
Formule moléculaire |
C3H8N2O4S2 |
Poids moléculaire |
200.2 g/mol |
Nom IUPAC |
4,5-dihydro-1,3-thiazol-2-amine;sulfuric acid |
InChI |
InChI=1S/C3H6N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H2,4,5);(H2,1,2,3,4) |
Clé InChI |
HMFCCVGAFFKVDM-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)N.OS(=O)(=O)O |
Numéros CAS associés |
85959-63-3 1779-81-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)
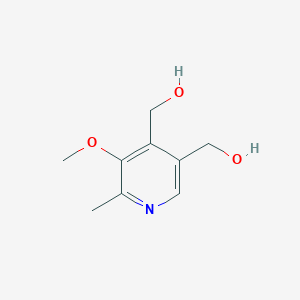
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
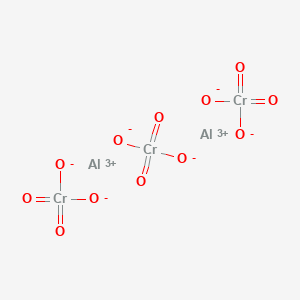
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)

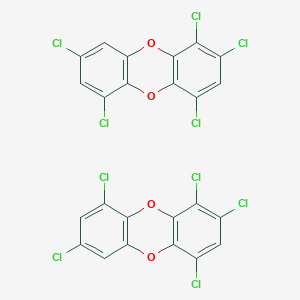
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
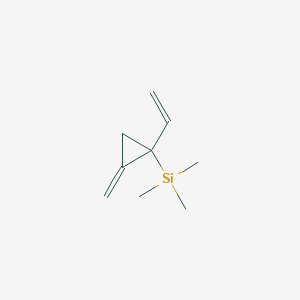
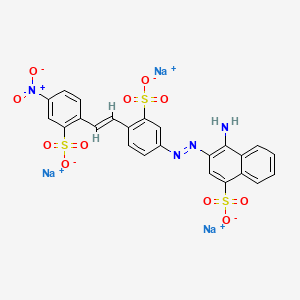
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
